molecular formula C20H24BrNO2 B306686 N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide

N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide

Cat. No. B306686
M. Wt: 390.3 g/mol
InChI Key: WJYIQTPLVAFXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent.

Mechanism of Action

N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide exerts its anti-tumor effects by inhibiting the activity of bromodomain-containing proteins, specifically BRD4. These proteins play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development and progression of cancer. By inhibiting BRD4, N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide disrupts the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. In addition, N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been found to reduce the expression of genes that are involved in inflammation, which is a hallmark of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide in lab experiments is its specificity for bromodomain-containing proteins, which allows for targeted inhibition of gene expression. However, one limitation of using N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide could focus on its potential as a therapeutic agent for specific types of cancer, as well as its potential use in combination with other cancer treatments. Additionally, further studies could investigate the effects of N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide on non-cancerous cells and its potential as a treatment for inflammatory diseases. Finally, research could focus on developing more efficient methods for administering N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide in vivo.

Synthesis Methods

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide involves a multistep process that begins with the reaction of 2-bromo-4,5-dimethylphenylboronic acid and 4-(4-methoxy-2-methylphenyl)-2-bromobenzaldehyde. This reaction produces an intermediate product that is then subjected to a Suzuki coupling reaction with 4-bromo-2-methylphenylboronic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and pancreatic cancer. N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Product Name

N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide

Molecular Formula

C20H24BrNO2

Molecular Weight

390.3 g/mol

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide

InChI

InChI=1S/C20H24BrNO2/c1-13-11-18(21)19(12-14(13)2)22-20(23)7-5-6-16-8-9-17(24-4)10-15(16)3/h8-12H,5-7H2,1-4H3,(H,22,23)

InChI Key

WJYIQTPLVAFXDF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CCCC2=C(C=C(C=C2)OC)C

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CCCC2=C(C=C(C=C2)OC)C

Origin of Product

United States

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